

# Independent Validation of GSK3179106 RET IC50: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the RET kinase inhibitor **GSK3179106** with other selective RET inhibitors, focusing on their half-maximal inhibitory concentration (IC50) values. The information is compiled from publicly available data from developers, commercial suppliers, and regulatory filings.

## **Comparative Analysis of RET Inhibitor Potency**

The potency of **GSK3179106** against the RET (Rearranged during Transfection) tyrosine kinase has been evaluated in both biochemical and cellular assays. To provide context for these findings, this guide compares the reported IC50 values of **GSK3179106** with those of two other prominent RET inhibitors, selpercatinib and pralsetinib.

| Compound      | Biochemical RET<br>IC50 (nM) | Cellular RET IC50<br>(nM)       | Reference(s) |
|---------------|------------------------------|---------------------------------|--------------|
| GSK3179106    | 0.3 - 0.4                    | 11                              | [1][2][3]    |
| Pralsetinib   | < 0.5                        | Not specified in search results |              |
| Selpercatinib | Nanomolar potency            | Not specified in search results | [2]          |



Note: The biochemical IC50 reflects the direct inhibition of the purified RET enzyme, while the cellular IC50 demonstrates the inhibitor's activity within a cellular environment, which can be influenced by factors such as cell permeability and off-target effects.

# **Experimental Workflow for RET Kinase Inhibition Assay**

The following diagram illustrates a typical workflow for an in vitro biochemical assay to determine the IC50 of a RET inhibitor.



Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. FDA Approval Summary: Selpercatinib for the treatment of advanced RET fusion-positive solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. uspharmacist.com [uspharmacist.com]
- To cite this document: BenchChem. [Independent Validation of GSK3179106 RET IC50: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8067863#independent-validation-of-gsk3179106-ret-ic50]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com